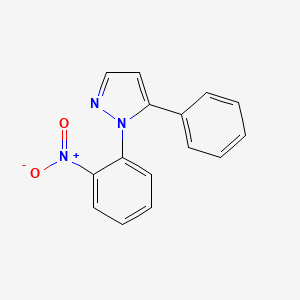

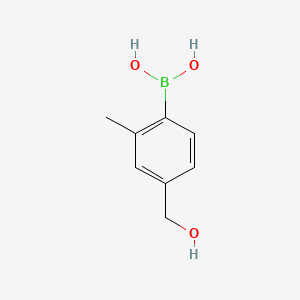

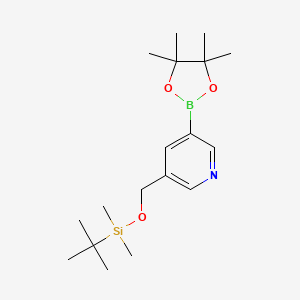

![molecular formula C5H8O B597741 4-Oxaspiro[2.3]hexane CAS No. 13357-56-7](/img/structure/B597741.png)

4-Oxaspiro[2.3]hexane

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

4-Oxaspiro[2.3]hexane is a type of organic compound . It is a spirocyclic compound, which means it has two or more rings that share one atom .

Synthesis Analysis

The synthesis of 4-Oxaspiro[2.3]hexane involves the conversion of 2-Methyleneoxetanes to 4-Oxaspiro[2.3]hexanes under modified Simmons–Smith conditions . This process yields excellent results .Molecular Structure Analysis

The molecular structure of 4-Oxaspiro[2.3]hexane is quite unique due to its spirocyclic nature . The spirocyclic structure involves two or more rings that share one atom .Chemical Reactions Analysis

In terms of chemical reactions, 4-Oxaspiro[2.3]hexane can be treated with BF3·Et2O to produce cyclopentanones, cyclobutanones, or 4-methylenetetrahydrofurans, depending on the substituents .Scientific Research Applications

Synthesis and Reactions

4-Oxaspiro[2.3]hexane derivatives have been utilized in various synthetic pathways. Bekolo and Howell (2001) demonstrated that 2-methyleneoxetanes could be converted into 4-oxaspiro[2.3]hexanes, which upon further treatment yield compounds like cyclopentanones and cyclobutanones, depending on the substituents (Bekolo & Howell, 2001). This highlights the versatility of 4-oxaspiro[2.3]hexane in organic synthesis.

Catalytic Rearrangement

Geraghty (1994) explored the catalytic rearrangement of 5-oxo-4-oxaspiro[2.3]hexanes to furanones, revealing a general reaction promoted by metal catalysts. This process involves the insertion of a metal species into the O-C bond of the β-lactone ring (Geraghty, 1994).

Unusual Reactivity Patterns

A review by Duffy, Morris, and Romo (2009) provided an overview of the synthesis and reactivity of small strained spiroheterocycles, including 4-oxaspiro[2.3]hexanes. These compounds show unique reactivity patterns due to their small ring sizes and inherent ring strain, which can be exploited in the synthesis of natural and unnatural products (Duffy, Morris, & Romo, 2009).

Directed Ring-Opening Reactions

Taboada et al. (2003) discussed how 1,5-dioxaspiro[3.2]hexanes, closely related to 4-oxaspiro[2.3]hexanes, undergo directed ring-opening reactions, providing insights into the behavior of spirocyclic compounds in synthetic chemistry (Taboada et al., 2003).

Transformation and Synthesis Applications

Kato, Katagiri, and Sato (1981) showed the transformation of 5-oxo-4-oxaspiro[2.3]hexanes into various cyclic compounds, demonstrating the compound's role in the synthesis of complex organic molecules (Kato, Katagiri, & Sato, 1981).

Mechanism of Action

properties

IUPAC Name |

4-oxaspiro[2.3]hexane |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H8O/c1-2-5(1)3-4-6-5/h1-4H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MYTWAVYEZDXWGV-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC12CCO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H8O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10741634 |

Source

|

| Record name | 4-Oxaspiro[2.3]hexane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10741634 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

84.12 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Oxaspiro[2.3]hexane | |

CAS RN |

13357-56-7 |

Source

|

| Record name | 4-Oxaspiro[2.3]hexane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10741634 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

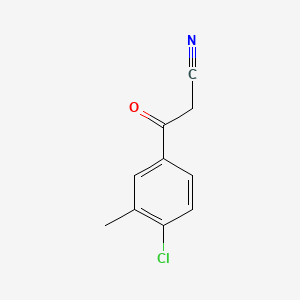

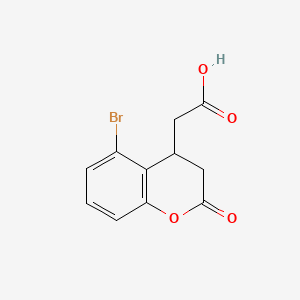

![4,7-Bis(5-bromothiophen-2-yl)-2-octyl-2H-benzo[d][1,2,3]triazole](/img/structure/B597662.png)

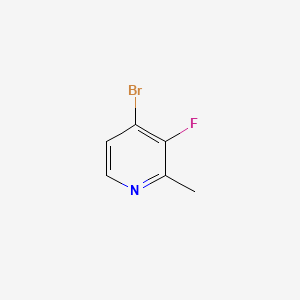

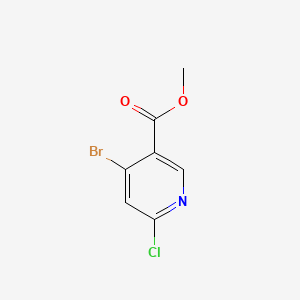

![(4-oxothieno[3,2-d]pyrimidin-3(4H)-yl)acetic acid](/img/structure/B597665.png)

![Ethyl 5-methyl-4-phenoxypyrrolo[2,1-f][1,2,4]triazine-6-carboxylate](/img/structure/B597676.png)

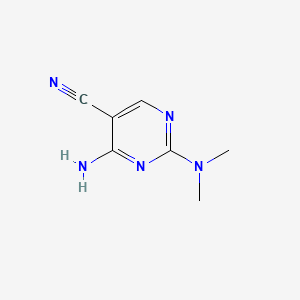

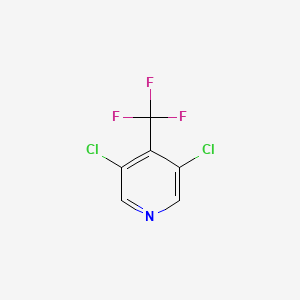

![7-(4-Bromo-2-fluorophenyl)-5,8-diazaspiro[3.4]octan-6-one](/img/structure/B597679.png)